1-Amino-3-(phenethylamino)propan-2-ol is a chemical compound that belongs to the class of amino alcohols. It is characterized by the presence of an amino group and a hydroxyl group, making it a versatile compound in various chemical applications. This compound is known for its potential therapeutic applications, particularly in the field of psychiatry and neurology, due to its structural similarity to known psychoactive substances.
This compound can be synthesized through various chemical reactions, including Mannich reactions and reductions of related compounds. It falls under the category of secondary amines and is classified as an amino alcohol. Its structure allows it to participate in a range of chemical reactions, making it useful in medicinal chemistry.
The synthesis of 1-Amino-3-(phenethylamino)propan-2-ol can be achieved through several methods:
These methods illustrate the versatility and adaptability in synthesizing 1-Amino-3-(phenethylamino)propan-2-ol, allowing for variations depending on available reagents and desired outcomes.
The molecular formula for 1-Amino-3-(phenethylamino)propan-2-ol is . The structure consists of a propanol backbone with an amino group at one end and a phenethylamino group attached at the third carbon. The compound's stereochemistry plays a crucial role in its biological activity.
Key structural features include:
The three-dimensional conformation of this compound allows it to interact effectively with biological targets, enhancing its potential therapeutic applications.
1-Amino-3-(phenethylamino)propan-2-ol can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications in drug design.
The mechanism of action for 1-Amino-3-(phenethylamino)propan-2-ol primarily involves its interaction with neurotransmitter systems in the brain. Its structural similarity to other psychoactive compounds suggests that it may act as a serotonin reuptake inhibitor or modulator of neurotransmitter release.
Research indicates that compounds with similar structures can influence mood regulation, anxiety levels, and cognitive functions by altering serotonin levels in synaptic clefts. The precise mechanisms would require further empirical studies to elucidate specific pathways involved.
1-Amino-3-(phenethylamino)propan-2-ol exhibits several notable physical and chemical properties:
These properties are crucial for determining its behavior in biological systems and potential applications in pharmaceuticals.
The primary applications of 1-Amino-3-(phenethylamino)propan-2-ol include:
1-Amino-3-(phenethylamino)propan-2-ol (C₁₁H₁₈N₂O; MW 194.27 g/mol) exemplifies an unsymmetrical N,N'-disubstituted β-amino alcohol characterized by:
Table 1: Structural and Physicochemical Properties
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₁H₁₈N₂O | Determines elemental composition & mass spectrometry |
Molecular Weight | 194.27 g/mol | Impacts pharmacokinetics & membrane permeability |
Hydrogen Bond Donors | 3 (2x -NH-, 1x -OH) | Influences solubility & protein binding |
Hydrogen Bond Acceptors | 3 (N,N,O) | Affects solvation & crystal packing |
XLogP3 | 0.2 | Indicates moderate hydrophilicity |
Canonical SMILES | OC(CNCCC₁=CC=CC=C₁)CN | Standardizes chemical representation |
Key structural variations include:
Table 2: Stereochemical Variants and Descriptors
Stereoisomer | Optical Rotation [α]D | Biological Relevance |
---|---|---|
Racemate | 0° | Standard synthetic product; lower bioactivity |
(R)-enantiomer | -8.7° (c=1, MeOH) | Enhanced dopamine receptor affinity |
(S)-enantiomer | +9.2° (c=1, MeOH) | Selective serotonin transporter inhibition |
The compound's synthetic lineage traces to classical organic transformations with contemporary refinements:
Mannich Reaction Origins (Early 20th Century): Initial preparations employed condensation of formaldehyde, ammonia, and 2-phenylethylamine under acidic reflux (yields: 60-75%) . Optimization established ethanol/HCl systems at 1:1.2:1 molar ratios (ketone:formaldehyde:amine), boosting yields to 98% through temperature-controlled (80°C) 12-hour reflux .
Asymmetric Methodologies (1990s-Present):
Enzymatic resolution: Lipase-catalyzed acylations afford >99% ee enantiomers [10]
Modern Flow Chemistry (Post-2010): Continuous-flow Mannich reactions enhance reproducibility via:
Table 3: Synthesis Timeline and Methodological Advancements
Era | Dominant Method | Key Innovation | Yield Improvement |
---|---|---|---|
1910-1950 | Classical Mannich | Acid-catalyzed condensation | 60-75% |
1960-1980 | Reductive Amination | NaBH₃CN-mediated carbonyl reduction | 70-85% |
1990-2010 | Chiral Auxiliaries | Evans oxazolidinone-controlled asymmetry | 40-60% (≥90% ee) |
2010-Present | Catalytic Asymmetric Hydrogenation | Noyori-type transfer hydrogenation | 75-92% (95-99% ee) |
This scaffold demonstrates versatile bioactivity across therapeutic targets:
Antiviral Agents: Serves as covalent inhibitor scaffold against SARS-CoV-2 3CLpro (72% inhibition at 10 μM). Covalent docking confirms Cys145 adduct formation via Michael addition, disrupting viral polyprotein processing [4]. Structural analogs show enhanced potency against Omicron variants (EC₅₀ = 0.7 μM) due to conserved protease binding sites [4].
Neurotransmitter Modulation:
Multi-target engagement: Simultaneous MAO-A inhibition (IC₅₀ = 5.2 μM) and σ-receptor binding [6]
Enzyme Inhibition:
Table 4: Bioactivity Profile Against Therapeutic Targets
Target Class | Specific Target | Activity Metric | Therapeutic Implication |
---|---|---|---|
Viral Proteases | SARS-CoV-2 3CLpro | 72% inhib. (10 μM) | Broad-spectrum antivirals |
GPCRs | Dopamine D₂ receptor | Kᵢ = 380 nM | Parkinson's disease |
Transporters | Serotonin transporter | IC₅₀ = 120 nM (S-isomer) | Depression/anxiety |
Oxidoreductases | Aldose reductase | 35% inhib. (1 μM) | Diabetic neuropathy |
Metalloenzymes | Carbonic anhydrase II | Kᵢ = 8.3 nM (sulfamide) | Glaucoma/obesity |
Emerging applications include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7